molecular formula C13H20O2Rh B078814 (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) CAS No. 12245-39-5

(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I)

Cat. No. B078814
CAS RN: 12245-39-5
M. Wt: 311.2 g/mol
InChI Key: BUYVJWVYKPKZEX-DWVXZKBMSA-N
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Description

Synthesis Analysis

Rhodium(I) acetylacetonato complexes can be synthesized through various methods, including the oxidative addition of iodomethane to tertiary phosphine-modified rhodium(I) acetylacetonato complexes. These complexes demonstrate varying reactivities based on the steric and electronic properties of the ligands involved (Brink, Roodt, Steyl, & Visser, 2010). Furthermore, rhodium(I) complexes featuring cyclooctadiene and triphenylphosphinechalcogenide ligands show enhanced catalytic efficiency in reactions such as the carbonylation of methanol to acetic acid (Das, Chutia, & Dutta, 2002).

Molecular Structure Analysis

The molecular structure of (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) complexes has been elucidated through X-ray crystallography. For instance, 8-hydroxyquinolinato(1,5-cyclooctadiene)rhodium(I) was synthesized and its structure determined, highlighting the square planar coordination around rhodium and indicating significant trans influence of the nitrogen atom in the chelate ring (Leipoldt & Grobler, 1983).

Chemical Reactions and Properties

Rhodium(I) acetylacetonato complexes participate in a variety of chemical reactions, showcasing their versatility in organic synthesis. They are catalysts in [5 + 2 + 1] cycloadditions, enabling the construction of eight-membered carbocycles, essential for synthesizing natural products and their analogues (Wang & Yu, 2015). Additionally, these complexes catalyze [5 + 2] and [5 + 1] cycloadditions, utilizing 1,4-enynes as building blocks for creating complex carbo- and heterocycles (Blaszczyk, Glazier, & Tang, 2019).

Physical Properties Analysis

The physical properties of (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) complexes, such as solubility, melting point, and stability, are influenced by their molecular structure and the nature of their ligands. However, detailed analyses of these properties require specific experimental data, which might be found in comprehensive studies on these complexes.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and catalytic activity, depend significantly on the ligands present in the rhodium(I) complexes. For instance, the electronic and steric effects of ligands can affect the complex's catalytic efficiency in reactions like methanol carbonylation and alkylation of amines with primary alcohols (Das, Chutia, & Dutta, 2002), (Satyanarayana, Reddy, Maheswaran, & Kantam, 2013).

Scientific Research Applications

  • Catalysis in Hydroformylation Reactions : This compound serves as a catalyst precursor in the hydroformylation of olefins, where it has shown high conversion and selectivity to n-aldehydes in the hydroformylation of n-alk-1-enes (Vu et al., 2013).

  • Applications in Organic Synthesis : It is used in various organic reactions including Oppenauer oxidation, condensation reactions, Meerwein-Ponndorf reduction, hydroformylation, hydroarylation, Stetter and Michael reactions (Ho, Fieser, & Fieser, 2013); (Ho, Fieser, & Fieser, 2011).

  • Catalysis in Carbonylation Reactions : This rhodium(I) complex shows higher efficiency as a catalyst for carbonylation of methanol to acetic acid and methyl acetate, compared to other industrially used species (Das, Chutia, & Dutta, 2002).

  • Antitumor Activity : Certain rhodium(I) and iridium(I) acetylacetonate derivatives, including this compound, have demonstrated antitumor activity in tests involving mice bearing Ehrlich ascites carcinoma (Giraldi et al., 1978).

  • Photocatalysis : It has been used in photocatalytic processes, such as the photo transfer hydrogenation of 1,5-cyclooctadiene, leading to the transformation of cyclooctadiene to cyclooctene and then to cyclooctane (Hanaoka et al., 1995).

  • Study of Molecular Structures : The compound has been used in studies investigating the crystal structures of various rhodium(I) complexes, contributing to our understanding of coordination chemistry (Leipoldt et al., 1980); (Leipoldt & Grobler, 1983).

  • Synthesis and Characterization : It has been synthesized and characterized as part of studies exploring its use as a catalyst in various chemical processes (Ma Lei, 2012).

  • Catalytic Activity in Organic Reactions : This compound shows versatility as a catalyst in reactions like acetophenone hydrosilylation and dimethyl itaconate hydrogenation (Cadierno et al., 2010).

Safety And Hazards

This compound is classified as a flammable solid and can cause skin and eye irritation. It may also cause respiratory irritation . It’s recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12.C5H8O2.Rh/c1-2-4-6-8-7-5-3-1;1-4(6)3-5(2)7;/h1-2,7-8H,3-6H2;3,6H,1-2H3;/b2-1-,8-7-;4-3-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYVJWVYKPKZEX-DWVXZKBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)O.C1CC=CCCC=C1.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/O.C1/C=C\CC/C=C\C1.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2Rh
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I)

CAS RN

12245-39-5
Record name (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Number of citations: 2 onlinelibrary.wiley.com
WA Carole, TJ Colacot - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
Abstract (enantioselective/asymmetric hydrogenations, isomerization/hydroformylations, carbozincation reactions, and silylation of aryl electrophiles) Form Supplied in: yellow powder. Available from Johnson Matthey (Trade name Rh‐95) for commercial quantities and Alfa Aesar for catalog quantities. Solubility: slightly soluble in chloroform; insoluble in alcohols and hydrocarbons. Preparative Method: preparation of desired compound performed according to modified literature procedure. Analysis of Reagent Purity: this …
Number of citations: 0 onlinelibrary.wiley.com

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